B1574707 TAS3681

TAS3681

Katalognummer B1574707
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

Wissenschaftliche Forschungsanwendungen

Androgen Receptor Antagonist in Prostate Cancer

TAS3681 has shown significant promise as a novel androgen receptor (AR) antagonist, particularly in the context of prostate cancer. It demonstrates pure AR antagonistic activity against several AR mutations and effectively counters tumor growth in AR-v7 positive xenograft models. This is particularly relevant for metastatic castration-resistant prostate cancer where AR aberrations play a critical role in resistance to AR-targeted therapies. TAS3681's ability to downregulate AR, including its activity against full-length and splice variant AR forms, positions it as a potentially valuable therapeutic strategy in combating resistance to current and second-generation therapies targeting AR signaling (Seki et al., 2018).

Potential for Treating Castration-Resistant Prostate Cancer

Studies have also highlighted TAS3681's potential in treating castration-resistant prostate cancer (CRPC). It exhibits a unique profile as an AR antagonist with AR downregulating activity, showing efficacy in suppressing the growth of AR-positive prostate cancer cells. Moreover, TAS3681 does not stimulate AR nuclear translocation and suppresses wild-type and mutant AR transactivation in cells, which is indicative of its robust AR antagonist profile. Its ability to effectively decrease AR levels in CRPC tumors in vivo suggests a novel approach for treating CRPC (Minamiguchi et al., 2014).

Ligand-Independent AR Activation Inhibition

TAS3681's role in inhibiting ligand-independent AR activation, a major issue in CRPC progression, is notable. It displays potent AR downregulation activity, which is a new and potentially effective approach for CRPC treatment. This includes its impact on both AR and c-Myc protein expressions, making TAS3681 a valuable candidate for further exploration in CRPC therapeutic strategies (Kajiwara et al., 2016).

Impact on Aberrant AR Signaling in Tumor Resistance

TAS3681's impact on aberrant AR signaling, driving tumor resistance to AR-targeted therapies, is a significant aspect of its application. By downregulating both full length and splice variant AR, TAS3681 addresses acquired resistance mechanisms in patients undergoing treatment with current AR-targeted therapies like enzalutamide and abiraterone. This further underlines its potential as a novel and effective treatment option in the landscape of prostate cancer therapies (Kajiwara et al., 2017).

Eigenschaften

IUPAC-Name

Unknown

SMILES

Unknown

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

TAS3681;  TAS-3681;  TAS 3681.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.